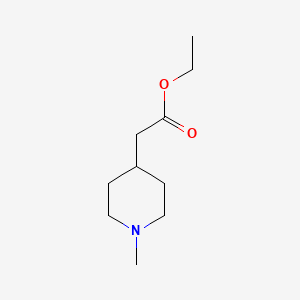
Ethyl 2-(1-methylpiperidin-4-yl)acetate
説明
Ethyl 2-(1-methylpiperidin-4-yl)acetate is a chemical compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of Ethyl 2-(1-methylpiperidin-4-yl)acetate is C10H19NO2 . The InChI Code is 1S/C10H19NO2/c1-3-13-10(12)8-11-7-5-4-6-9(11)2/h9H,3-8H2,1-2H3 .Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-(1-methylpiperidin-4-yl)acetate is 185.26 . The compound should be stored in a dry place at a temperature between 2-8°C .科学的研究の応用
Highly Regioselective Synthesis and Conversion
Ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate, a compound closely related to Ethyl 2-(1-methylpiperidin-4-yl)acetate, demonstrates a process of highly regioselective synthesis. This process involves the reduction into (R)-N-protected homopipecolate with good enantioselectivity using a chiral ruthenium catalyst, showcasing the compound's potential in asymmetric synthesis applications (Karamé et al., 2011).
Crystal Structure Analysis
Research on similar structures, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, provides insights into the crystal structure and conformation of related molecules. This type of analysis contributes to our understanding of molecular interactions and stability, which can be essential for the development of new pharmaceuticals (Ozbey et al., 2001).
Synthesis Optimization
The synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate highlights methods to optimize synthesis procedures, significantly improving yields and reducing production costs. Such studies can aid in the development of more efficient and cost-effective manufacturing processes for related compounds (Can, 2012).
Biological Activity Analysis
Compounds related to Ethyl 2-(1-methylpiperidin-4-yl)acetate have been studied for their biological activities, including antimicrobial properties. For example, synthesis and analysis of various derivatives reveal potential antimicrobial applications, which could be pivotal for developing new therapeutic agents (Nasser et al., 2010).
DNA Binding Interactions
Investigations into the DNA binding interactions of related compounds, such as ethyl 2-(2-acetamidothiazol-4-yl) acetate, provide valuable insights into their potential as antitumor agents. Theoretical and experimental analyses of these interactions can inform the design of new drugs with targeted effects on DNA (Iqbal et al., 2019).
Safety And Hazards
将来の方向性
While specific future directions for Ethyl 2-(1-methylpiperidin-4-yl)acetate are not mentioned in the search results, it’s clear that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This is due to their significant role in the pharmaceutical industry .
特性
IUPAC Name |
ethyl 2-(1-methylpiperidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFWZYDSNSUYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473734 | |
| Record name | Ethyl (1-methylpiperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-methylpiperidin-4-yl)acetate | |
CAS RN |
67686-05-9 | |
| Record name | Ethyl (1-methylpiperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


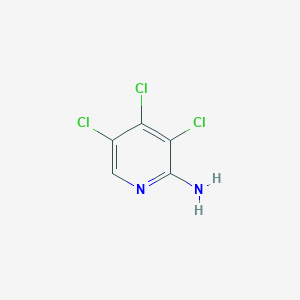
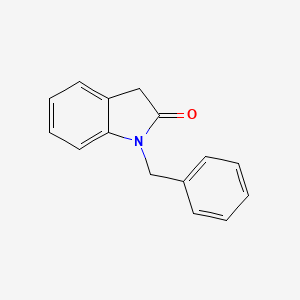
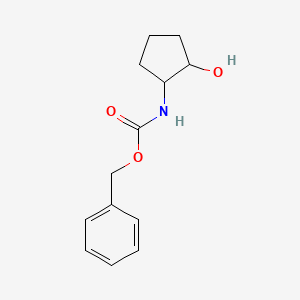

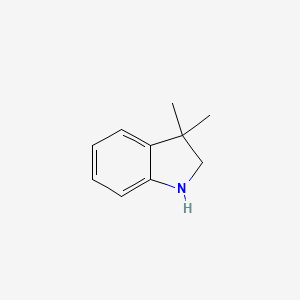
![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)


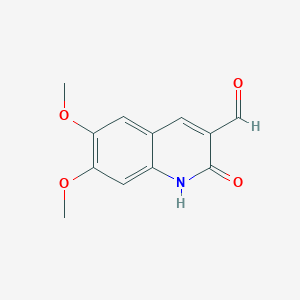
![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)
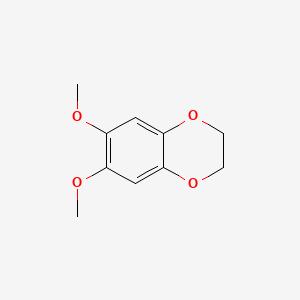
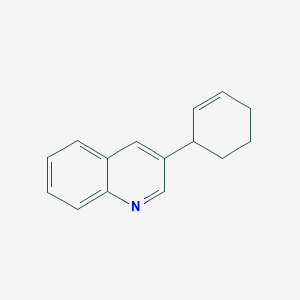
![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)